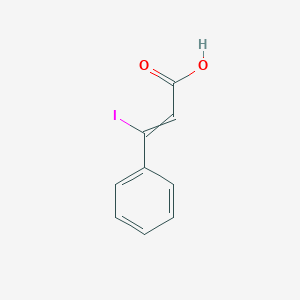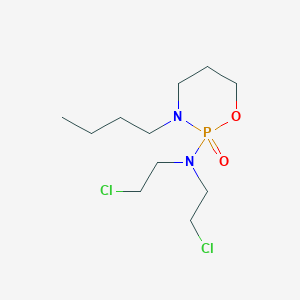
Tetrahydro-2-(bis(2-chloroethyl)amino)-3-butyl-2H-1,3,2-oxazaphosphorine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It belongs to the class of alkylating agents and is used in the treatment of various cancers, including lymphoma, multiple myeloma, leukemia, ovarian cancer, breast cancer, small cell lung cancer, neuroblastoma, and sarcoma . Additionally, it has immunosuppressive properties and is used in conditions such as nephrotic syndrome and following organ transplants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-butyl-2-oxazolidinone to yield cyclophosphamide .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form inactive metabolites.
Substitution: Cyclophosphamide can undergo nucleophilic substitution reactions due to the presence of chloroethyl groups.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver.
Reduction: Reducing agents such as glutathione.
Substitution: Nucleophiles such as water or amines.
Major Products Formed
4-Hydroxycyclophosphamide: An active metabolite formed through oxidation.
Carboxyphosphamide: An inactive metabolite formed through further oxidation.
Applications De Recherche Scientifique
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study alkylating agents and their mechanisms.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Industry: Employed in the development of new chemotherapeutic agents and drug delivery systems.
Mécanisme D'action
Cyclophosphamide exerts its effects through the formation of active metabolites that alkylate DNA. The primary metabolite, 4-hydroxycyclophosphamide, forms cross-links between DNA strands, leading to the inhibition of DNA replication and cell death. This mechanism is particularly effective against rapidly dividing cancer cells . Additionally, cyclophosphamide’s immunosuppressive effects are due to its ability to inhibit the proliferation of immune cells .
Comparaison Avec Des Composés Similaires
Cyclophosphamide is compared with other alkylating agents such as:
Ifosfamide: Similar in structure and function but has different pharmacokinetics and toxicity profiles.
Melphalan: Another alkylating agent used in the treatment of multiple myeloma.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia .
Cyclophosphamide is unique due to its dual role as a chemotherapeutic and immunosuppressive agent, making it versatile in clinical applications .
Propriétés
Numéro CAS |
22089-20-9 |
|---|---|
Formule moléculaire |
C11H23Cl2N2O2P |
Poids moléculaire |
317.19 g/mol |
Nom IUPAC |
3-butyl-N,N-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C11H23Cl2N2O2P/c1-2-3-7-14-8-4-11-17-18(14,16)15(9-5-12)10-6-13/h2-11H2,1H3 |
Clé InChI |
RUXUIMAWJJXHRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CCCOP1(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



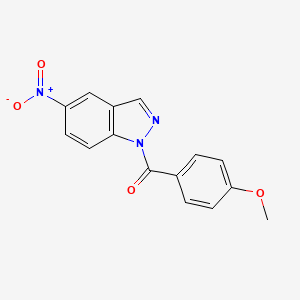

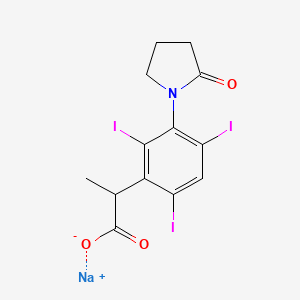
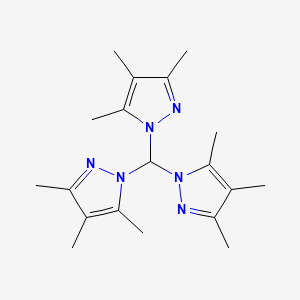
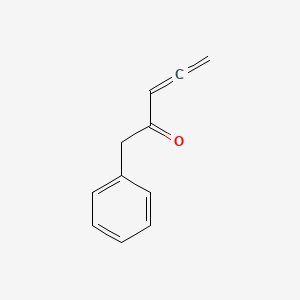
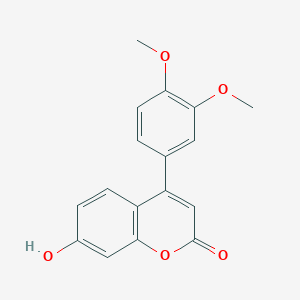
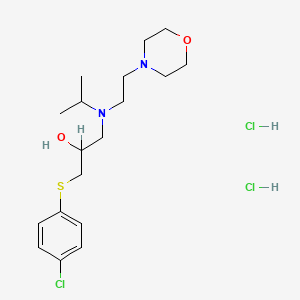
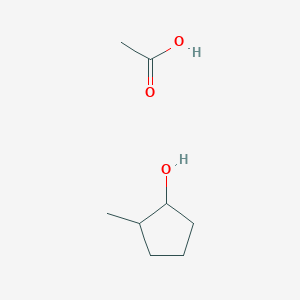


![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)

